1-Chloro-3-(4-isopropylphenoxy)propane
Description
1-Chloro-3-(4-isopropylphenoxy)propane is a chlorinated aromatic ether characterized by a propane backbone substituted with a chlorine atom and a 4-isopropylphenoxy group. The chlorine atom likely facilitates nucleophilic substitution reactions, while the bulky isopropylphenoxy group may influence steric effects and solubility .
Properties
Molecular Formula |
C12H17ClO |
|---|---|
Molecular Weight |
212.71 g/mol |
IUPAC Name |
1-(3-chloropropoxy)-4-propan-2-ylbenzene |
InChI |
InChI=1S/C12H17ClO/c1-10(2)11-4-6-12(7-5-11)14-9-3-8-13/h4-7,10H,3,8-9H2,1-2H3 |
InChI Key |
HVWIEPYYDGYOFP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural and physicochemical properties of 1-Chloro-3-(4-isopropylphenoxy)propane and related compounds:
Physicochemical Properties
- Hydrophobicity: The isopropylphenoxy group in the target compound likely confers greater lipophilicity compared to analogs with hydroxyl (e.g., 39735-79-0) or methoxy groups. This property may enhance membrane permeability in biological systems .
- In contrast, the tosyl derivative (632-02-0) exhibits superior leaving-group capacity, favoring elimination or substitution reactions .
- Thermal Stability : Compounds with ether linkages (e.g., 629-36-7) are generally more thermally stable than those with hydroxyl groups, which may undergo dehydration .
Research Findings and Data Gaps
- Key Studies :
- Data Limitations: Direct experimental data for this compound (e.g., melting point, solubility) are absent in the provided evidence. Further studies are needed to validate inferred properties.
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